molecular formula C16H14F3N3O3S B194826 Lansoprazole N-oxide CAS No. 213476-12-1

Lansoprazole N-oxide

Cat. No.: B194826
CAS No.: 213476-12-1
M. Wt: 385.4 g/mol
InChI Key: OBGHBYDDJGHGNS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Lansoprazole N-oxide is a potential impurity in lansoprazole bulk preparations . Lansoprazole, the parent compound, is a proton pump inhibitor (PPI) that targets gastric H,K-ATPase pumps . These pumps are responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

Lansoprazole, the parent compound, reduces gastric acid secretion by inhibiting the h,k-atpase enzyme system located on the secretory surface of gastric parietal cells . This inhibition is effective at promoting healing in ulcerative diseases and treating gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .

Biochemical Pathways

Lansoprazole has been reported to provide hepatoprotection in a drug-induced hepatitis animal model through the nrf2/heme oxygenase-1 (ho1) pathway . It also inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in murine macrophage RAW 264.7 cells .

Pharmacokinetics

Lansoprazole, the parent compound, is rapidly absorbed and approximately 97% bound in human plasma . It is extensively metabolized into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . The mean plasma elimination half-life is between 1.3 and 2.1 hours in healthy volunteers .

Result of Action

Lansoprazole, the parent compound, is effective at healing duodenal ulcers, reduces ulcer-related pain, and offers relief from symptoms of heartburn . It also reduces pepsin secretion, making it a useful treatment .

Action Environment

The synthesis of lansoprazole impurities, including this compound, has been reported to be influenced by the reaction conditions .

Safety and Hazards

When handling Lansoprazole N-oxide, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

Future Directions

The future directions for Lansoprazole N-oxide could involve further studies on its degradation under various stress conditions. This could help in predicting the impact of certain conditions on drug potency and purity, ensuring patient safety . Automation of data analysis and processing is becoming a hot topic in this field .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lansoprazole N-oxide can be synthesized through the oxidation of Lansoprazole or its intermediates. One common method involves the oxidation of Lanso-chloro with peracetic acid to produce N-oxide Lanso-chloro. This intermediate is then condensed with 2-mercapto benzimidazole in the presence of aqueous sodium hydroxide to yield N-oxide Lanso-sulphide. Further oxidation with peracetic acid results in the formation of this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of dichloromethane as a reaction solvent and triethylamine as a base under nitrogen protection. This method reduces reaction time, saves raw materials, and minimizes waste, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Lansoprazole N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is this compound itself. depending on the reaction conditions and reagents used, other derivatives and impurities may also be produced .

Properties

IUPAC Name

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGHBYDDJGHGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213476-12-1
Record name Lansoprazole N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213476121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LANSOPRAZOLE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51C3Z1Q9J3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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